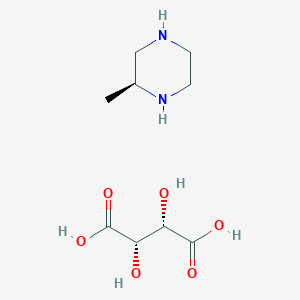

(S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

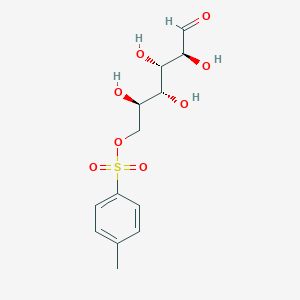

Synthesis Analysis

The synthesis of (S)-2-Methylpiperazine (2S,3S)-2,3-dihydroxysuccinate involves the formation of diastereomeric 1:2 salts with (2S,3S)-tartaric acid, leading to well-defined hydrogen tartrate chains connected into a two-dimensional sheet via intermolecular hydrogen bonds. This process results in a layered structure where the (R)-2-methylpiperazinediium ions reside between the hydrogen tartrate layers, demonstrating the stable equatorial conformation in one isomer and an unstable axial position in another, facilitating a larger number of intermolecular hydrogen bonds (Katagiri, Morimoto, & Sakai, 2010).

Molecular Structure Analysis

The molecular structure of this compound reveals a diastereomeric arrangement with tartaric acid, forming 1:2 salts characterized by distinct hydrogen tartrate chains. These chains are interlinked through extensive hydrogen bonding, involving hydroxy groups and water molecules, into a layered structural configuration. Such an arrangement underscores the significance of stereochemistry in determining molecular stability and interaction patterns within the crystal lattice (Katagiri, Morimoto, & Sakai, 2010).

Applications De Recherche Scientifique

Crystal Structures and Hydrogen Bonding

The crystal structures of diastereomeric salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid have been studied. These salts form well-defined hydrogen tartrate chains linked into two-dimensional sheets via hydrogen bonds, resulting in layer structures with varying stabilities and intermolecular hydrogen bonds (Katagiri, Morimoto, & Sakai, 2010).

Synthons Cooperation and Crystal Structures

Multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids demonstrate the role of classical hydrogen bonds and weak interactions in enhancing crystal structures. These compounds exhibit diverse 3D net supramolecular architectures, highlighting the significance of hydrogen-bond interactions in directing crystal formation (Yang et al., 2015).

Catalysis in Organic Synthesis

An N-methylpiperazine-functionalized polyacrylonitrile fiber has been developed to catalyze the Gewald reaction, a method used in organic synthesis. This catalyst demonstrates high yields, excellent recyclability, and reusability, highlighting its potential in synthesizing complex organic compounds (Ma et al., 2012).

In Vitro Metabolism Studies

Studies on the metabolism of related compounds, like 4-methylpiperazine-1-carbodithioc acid ester hydrochloride, in rat bile have been conducted using high-performance liquid chromatography and mass spectrometry. These studies are crucial for understanding the metabolic pathways and potential therapeutic applications of related compounds (Jiang et al., 2007).

Alkylation in Amino Acid Synthesis

The alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives provides a convenient approach to synthesize both (S)- and (R)-alanine, demonstrating the compound's utility in amino acid synthesis and its potential in pharmaceutical applications (Orena, Porzi, & Sandri, 1992).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m00/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFWDZALERPTKN-VEKTXOQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.